molecular formula C22H23NO4 B5132769 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide

2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide

Cat. No. B5132769
M. Wt: 365.4 g/mol
InChI Key: RLXRNLSBSZPVRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide” is a complex organic molecule. It contains a chromene core, which is a heterocyclic compound that is a derivative of benzopyran . The chromene core is substituted with various functional groups including a benzyl group, two methyl groups, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a chromene core, which consists of a benzene ring fused to a heterocyclic pyran ring. The chromene core is substituted at the 3-position with a benzyl group and at the 4 and 8 positions with methyl groups. Additionally, the 2-position of the chromene core is substituted with an oxo group (a carbonyl group), and the 7-position is substituted with an oxy-N,N-dimethylacetamide group .

Scientific Research Applications

Anticancer Properties

The compound’s unique structure suggests potential anticancer activity. Researchers have investigated its effects on tumor cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to elucidate its precise mechanisms and evaluate its efficacy in vivo .

Anti-Inflammatory Activity

Due to its chromenone scaffold, this compound may possess anti-inflammatory properties. It could modulate inflammatory pathways, making it relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .

Antioxidant Potential

The chromenone moiety often correlates with antioxidant activity. Researchers have explored its ability to scavenge free radicals and protect cells from oxidative stress. Investigations into its potential as a natural antioxidant are ongoing .

Anti-HIV Research

Coumarin derivatives, including this compound, have been evaluated for their anti-HIV activity. Their interaction with viral enzymes and inhibition of viral replication make them promising candidates for drug development .

Anti-Microbial Applications

The compound’s benzyl group and chromenone core suggest potential antimicrobial effects. Researchers have studied its activity against bacteria, fungi, and viruses. It may serve as a lead compound for novel antimicrobial agents .

DNA Gyrase Inhibition

DNA gyrase is an essential bacterial enzyme involved in DNA replication and repair. Some coumarin derivatives exhibit DNA gyrase inhibitory activity. Investigating this compound’s effects on DNA gyrase could provide insights for antibiotic development .

Anti-Tuberculosis Research

Given the urgent need for new tuberculosis treatments, compounds like this one have been explored for their anti-tubercular activity. Preliminary studies suggest potential efficacy against Mycobacterium tuberculosis .

Other Potential Applications

Additional areas of interest include its role as a COX inhibitor (relevant for pain management), anti-asthmatic properties, and potential anti-Alzheimer’s effects. However, further research is necessary to validate these applications .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities given its complex structure. Chromene derivatives are known to exhibit a wide range of biological activities, so this compound could potentially have interesting biological properties worth exploring .

properties

IUPAC Name

2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxy-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-14-17-10-11-19(26-13-20(24)23(3)4)15(2)21(17)27-22(25)18(14)12-16-8-6-5-7-9-16/h5-11H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXRNLSBSZPVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N(C)C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.